molecular formula C64H82N18O13 B344507 Triptorelin CAS No. 57773-63-4

Triptorelin

Cat. No.: B344507
CAS No.: 57773-63-4
M. Wt: 1311.4 g/mol
InChI Key: VXKHXGOKWPXYNA-PGBVPBMZSA-N
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Description

Triptorelin is a synthetic decapeptide agonist analog of gonadotropin-releasing hormone (GnRH). It is primarily used in the treatment of hormone-responsive cancers such as prostate cancer, endometriosis, and central precocious puberty. This compound acts by suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in testosterone and estrogen levels .

Biochemical Analysis

Biochemical Properties

Triptorelin interacts with the gonadotropin-releasing hormone receptor, stimulating the release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . This interaction is characterized by a reversible repression of gonadotropin secretion .

Cellular Effects

This compound’s effects on cells are primarily related to its influence on hormone secretion. It causes a transient surge of LH, FSH, estradiol, and testosterone . This can lead to sustained decreases in LH and FSH production and testicular and ovarian steroidogenesis .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to receptors in the pituitary gland and stimulating the secretion of gonadotropins . This leads to a decrease in testosterone (in males) and estrogen (in females) levels .

Temporal Effects in Laboratory Settings

It is known that after chronic, continuous administration, this compound effects sustained decreases in LH and FSH production .

Dosage Effects in Animal Models

It is known that this compound is used in veterinary medicine, indicating its effects have been studied in animal models .

Metabolic Pathways

It is known that metabolism likely does not involve hepatic enzymes such as cytochrome P450 .

Transport and Distribution

Following intravenous administration, this compound is completely absorbed. The volume of distribution of this compound peptide in healthy males was found to be 30 - 33L . This compound does not bind to plasma proteins at clinically relevant concentrations .

Subcellular Localization

Given its role in stimulating hormone secretion from the pituitary gland, it is likely that it interacts with specific receptors on the cell surface .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triptorelin is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale SPPS. The process is optimized for high yield and purity. The peptide is synthesized in automated peptide synthesizers, followed by purification and lyophilization to obtain the final product. The industrial production also involves stringent quality control measures to ensure the consistency and efficacy of the drug .

Chemical Reactions Analysis

Types of Reactions: Triptorelin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Triptorelin has a wide range of scientific research applications, including:

Mechanism of Action

Triptorelin acts as an agonist analog of gonadotropin-releasing hormone (GnRH). It binds to GnRH receptors in the pituitary gland, leading to an initial surge in LH and FSH secretion. continuous administration results in the downregulation of GnRH receptors, leading to a sustained decrease in LH and FSH levels. This suppression reduces the production of testosterone in males and estrogen in females, effectively treating hormone-responsive conditions .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high potency and prolonged duration of action. It is available in various formulations, including 1-month, 3-month, and 6-month sustained-release injections, providing flexibility in treatment regimens. Additionally, this compound has demonstrated efficacy and safety in clinical trials, making it a preferred choice for many hormone-responsive conditions .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKHXGOKWPXYNA-PGBVPBMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H82N18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048375
Record name Triptorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Triptorelin is a synthetic agonist analog of gonadotropin releasing hormone (GnRH). Animal studies comparing triptorelin to native GnRH found that triptorelin had 13 fold higher releasing activity for luteinizing hormone, and 21-fold higher releasing activity for follicle-stimulating hormone.
Record name Triptorelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06825
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

57773-63-4
Record name Triptorelin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triptorelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06825
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Triptorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-D-prolyl-L-histidyl-Ltryptophyl-L-seryl-Ltyrosyl-3-(1H-indol-2-yl)-L-alanylleucyl-L-arginyl-L-prolylglycinamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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